molecular formula C19H19N3S B3849871 1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B3849871
M. Wt: 321.4 g/mol
InChI Key: OEXIBFUOGWBMNU-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone” is a hydrazone derivative. Hydrazone compounds are typically formed by the reaction of a hydrazine with a ketone or aldehyde . This compound has a 1,3-thiazol-2-yl group, which is a type of heterocyclic compound that contains nitrogen and sulfur in a five-membered ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 1-(4-methylphenyl)ethanone with a 4-(4-methylphenyl)-1,3-thiazol-2-yl hydrazine. The exact conditions would depend on the specific reactivity of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the hydrazone functional group (-NHN=), along with the aromatic 4-methylphenyl groups and the 1,3-thiazol-2-yl ring .


Chemical Reactions Analysis

As a hydrazone, this compound could potentially undergo a variety of chemical reactions. For example, hydrazones are known to undergo oxidation, reduction, and various types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the hydrazone functional group, the aromatic rings, and the heterocyclic 1,3-thiazol-2-yl ring .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some hydrazone derivatives have been studied for their potential biological activity, including antimicrobial, antiviral, and anticancer effects .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications. This could include studies on its reactivity, its potential biological activity, and its physical and chemical properties .

properties

IUPAC Name

4-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3S/c1-13-4-8-16(9-5-13)15(3)21-22-19-20-18(12-23-19)17-10-6-14(2)7-11-17/h4-12H,1-3H3,(H,20,22)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXIBFUOGWBMNU-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN=C(C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C(\C)/C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
Reactant of Route 3
Reactant of Route 3
1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.